Technical Monograph: Cyclohexyl(phenyl)methanamine
Technical Monograph: Cyclohexyl(phenyl)methanamine
CAS Number: 23459-35-0 (Free Base) | CAS Number: 58271-62-8 (HCl Salt)[1]
Part 1: Executive Summary & Chemical Identity[1]
Cyclohexyl(phenyl)methanamine (also known as
Unlike its secondary amine isomer (N-cyclohexylbenzylamine), this compound features a primary amine attached to a chiral center bridging a lipophilic cyclohexyl ring and an aromatic phenyl ring.[1] This specific architecture makes it a high-value intermediate for synthesizing NMDA receptor antagonists (e.g., Lanicemine analogs) and a versatile resolving agent for chiral acids.[1]
Chemical Identification Data
| Parameter | Value |
| IUPAC Name | Cyclohexyl(phenyl)methanamine |
| Common Synonyms | |
| CAS (Free Base) | 23459-35-0 |
| CAS (HCl Salt) | 58271-62-8 |
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| SMILES | NC(C1CCCCC1)C2=CC=CC=C2 |
| InChIKey | JQCBKIHKSZUZKT-UHFFFAOYSA-N |
Part 2: Physicochemical Profile[1][3]
The compound exhibits significant lipophilicity due to the dual cyclic systems, necessitating specific solvent systems for extraction and chromatography.[1]
| Property | Metric | Experimental Context |
| LogP (Predicted) | 3.97 | Indicates high blood-brain barrier (BBB) permeability potential.[1] |
| Density | 1.001 g/cm³ | Liquid phase (Free Base).[1] |
| Boiling Point | 293.9°C | At 760 mmHg.[1] Requires high-vacuum distillation for purification.[1] |
| pKa | ~10.5 | Typical for |
| Solubility | Low (Water) | Soluble in DCM, MeOH, DMSO.[1] HCl salt is water-soluble.[1] |
Part 3: Synthetic Methodologies
The synthesis of Cyclohexyl(phenyl)methanamine requires overcoming steric hindrance at the
Route A: Reductive Amination of Phenyl Cyclohexyl Ketone (Preferred)
This route minimizes side reactions and allows for the isolation of the oxime intermediate to ensure purity before the final reduction.[1]
-
Condensation: Phenyl cyclohexyl ketone is reacted with hydroxylamine hydrochloride (
) in an ethanolic acetate buffer to yield the oxime.[1] -
Reduction: The oxime is reduced using Lithium Aluminum Hydride (
) in dry THF or via catalytic hydrogenation (Raney Ni, 50 psi ).[1]
Route B: Grignard Addition to Imines
Useful for introducing chirality if chiral auxiliaries are used.[1]
-
Reagent Formation: Phenylmagnesium bromide (
) is prepared in situ.[1] -
Addition: The Grignard reagent is added to cyclohexanecarbonitrile (followed by reduction) or directly to a cyclohexyl-imine derivative.[1]
Visualization: Synthesis Workflow
The following diagram outlines the critical decision points in the synthetic pathway.
Figure 1: Comparative synthetic pathways emphasizing the oxime reduction route for higher purity.
Part 4: Pharmacological & Structural Applications[1]
Scaffold Analysis
Cyclohexyl(phenyl)methanamine is a "privileged structure" in medicinal chemistry.[1] It serves as a simplified analog of Lefetamine (an opioid/stimulant) and shares structural homology with Lanicemine (a low-trapping NMDA antagonist).[1]
-
Hydrophobic Domain: The cyclohexyl ring occupies the hydrophobic pocket of receptors (e.g., the S1' pocket in serine proteases or hydrophobic regions in MATs).[1]
-
Aromatic Domain: The phenyl ring engages in
- stacking interactions.[1] -
Cationic Domain: The primary amine forms salt bridges with aspartate/glutamate residues in the receptor binding site.[1]
Visualization: Pharmacophore Map
This diagram illustrates the binding interactions theoretically possible with this scaffold.[1]
Figure 2: Pharmacophore mapping showing the tripartite interaction potential of the scaffold.[1]
Part 5: Analytical Protocols
To ensure the integrity of the synthesized compound, the following self-validating analytical protocols are recommended.
High-Performance Liquid Chromatography (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1]
-
Validation: The peak area ratio at 210/254 nm should remain constant across the peak width to confirm peak purity.
Proton NMR ( -NMR, 400 MHz, )
-
Diagnostic Signals:
-
Interpretation: The integration ratio of Aromatic (5H) to Methine (1H) is the primary check for successful reduction of the ketone/oxime.[1]
Part 6: Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4).[1]
-
Skin Corrosion/Irritation: Category 2.[1]
-
Eye Damage: Category 1 (Risk of serious damage due to basicity).[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs
from air to form carbamates; the HCl salt is hygroscopic.[1] -
Spill: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.[1]
References
-
PubChem. (2025).[1][2][3] Cyclohexyl(phenyl)methanamine (Compound).[1][4][2][3][5][6][7][8][9] National Library of Medicine.[1] [Link][1]
-
Borgman, R. J., et al. (1974).[1][10] Alpha-methyldopamine derivatives.[1][10] Synthesis and pharmacology. Journal of Medicinal Chemistry, 17(4), 427-430.[1][10] (Contextual grounding for phenyl-alkyl-amine synthesis). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. N-(cyclohexylmethyl)-1-phenylethanamine | C15H23N | CID 3610923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 5. 58271-62-8|Cyclohexyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. N-(Cyclohexylmethyl)-1-phenyl-methanamine hydrochloride [P26730] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. scbt.com [scbt.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Alpha-methyldopamine derivatives. Synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
